Resorufin beta-D-galactopyranoside CAS 95079-19-9 chemical properties
Resorufin beta-D-galactopyranoside CAS 95079-19-9 chemical properties
Resorufin -D-galactopyranoside (CAS 95079-19-9): A Comprehensive Technical Guide on Mechanistic Properties and Advanced Assay Applications
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
As a Senior Application Scientist, I frequently evaluate fluorogenic substrates to optimize high-throughput screening (HTS) and ultra-sensitive diagnostic assays. Among the repertoire of
Physicochemical Profile and Structural Dynamics
Resorufin
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Practical Implication |
| CAS Number | 95079-19-9 | Unique chemical identifier for procurement and safety tracking[2]. |
| Molecular Weight | 375.33 g/mol | Small molecule; readily diffuses in live-cell and bulk lysate assays[2]. |
| Molecular Formula | C18H17NO8 | Defines the stoichiometric mass for precise molarity calculations[2]. |
| Solubility | DMSO (up to 50 mM) | Requires organic solvent for stock; ensures complete dissolution before aqueous dilution. |
| Excitation / Emission | ~571-573 nm / 585 nm | Red-shifted fluorescence minimizes auto-fluorescence background from biological matrices. |
| Storage Conditions | -20°C, desiccated, dark | Prevents spontaneous non-enzymatic hydrolysis and photobleaching. |
Mechanistic Principles of Action
The fundamental advantage of Res-Gal over other substrates (such as Fluorescein di-
When
Single-step enzymatic hydrolysis of Resorufin β-D-galactopyranoside.
Applications in Advanced Assay Platforms
Single-Molecule Arrays (Simoa) for Biomarker Detection
In neurodegenerative disease research, detecting ultra-low concentrations of biomarkers (e.g., Amyloid-
Causality of Substrate Choice: The femtoliter confinement means that a single
Simoa digital ELISA workflow utilizing Res-Gal for single-molecule counting.
Lysosomal Storage Disorders & SEE-Tx
For conditions like GM1 gangliosidosis (a GLB1-related disorder caused by
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.
Protocol 1: High-Sensitivity In Vitro -Galactosidase Activity Assay
This protocol is optimized for evaluating enzyme kinetics or screening inhibitors/chaperones[6].
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Step 1: Reagent Preparation
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Action: Dissolve Res-Gal in anhydrous DMSO to create a 10 mM stock[7]. Store in single-use aliquots at -20°C.
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Causality: Anhydrous DMSO prevents premature aqueous hydrolysis. Single-use aliquots prevent freeze-thaw degradation, ensuring a consistent day-to-day baseline fluorescence.
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Step 2: Buffer Optimization
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Action: Dilute the enzyme and substrate in a reaction buffer specific to the enzyme source (e.g., 100 mM Sodium Citrate, pH 4.5 for human lysosomal
-Gal; 100 mM Sodium Phosphate, pH 7.3 for E. coli -Gal). -
Causality:
-Galactosidase is highly pH-dependent. Mismatching the pH to the isoform will artificially depress .
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Step 3: Reaction Initiation
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Action: Mix 50 µL of enzyme/lysate with 50 µL of working substrate solution (e.g., 50 µM final concentration) in a black 96-well microplate. Incubate at 37°C for 15-30 minutes.
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Causality: Black plates prevent well-to-well optical crosstalk (light scattering), which is critical for maintaining a high signal-to-noise ratio in fluorescence assays.
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Step 4: Reaction Termination & Signal Maximization
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Action: Add 50 µL of Stop Buffer (1 M Sodium Carbonate, pH 11.0).
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Causality: This step is a self-validating mechanism . The high pH simultaneously denatures the enzyme (stopping the reaction precisely) and shifts the equilibrium of resorufin (pKa ~5.8) entirely to its deprotonated, maximally fluorescent anionic state.
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Step 5: Detection
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Action: Read fluorescence at Ex 573 nm / Em 585 nm.
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Table 2: Substrate Comparison for Assay Design
| Substrate | Cleavage Steps | Excitation / Emission | Primary Application | Limitation |
| Res-Gal | Single | 573 nm / 585 nm | Single-molecule assays, HTS | Requires DMSO for stock |
| FDG | Double | 490 nm / 514 nm | Flow cytometry (FACS) | Biphasic kinetics |
| MUG | Single | 365 nm / 450 nm | Routine ELISA | UV excitation causes high background |
Conclusion
Resorufin
References
-
National Institutes of Health (NIH) - PubChem. "Resorufin galactopyranoside | C18H17NO8 | CID 125273". Available at: [Link]
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Gain Therapeutics. "Insights into the mechanism of action of structurally targeted allosteric regulators for the treatment of GLB1-related disorders". Available at: [Link]
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bioRxiv. "Single-molecule characterisation of soluble beta-amyloid aggregate binding by Aducanumab, Lecanemab, Gantenerumab, and Donanemab". Available at: [Link]
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National Institutes of Health (NIH) - PMC. "Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors". Available at: [Link]
- Google Patents. "WO2020193500A1 - Use of a ps396 assay to diagnose tauophaties".
Sources
- 1. RESORUFIN BETA-D-GALACTOPYRANOSIDE | 95079-19-9 [chemicalbook.com]
- 2. Resorufin galactopyranoside | C18H17NO8 | CID 125273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. WO2020193500A1 - Use of a ps396 assay to diagnose tauophaties - Google Patents [patents.google.com]
- 5. gaintherapeutics.com [gaintherapeutics.com]
- 6. Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resorufin beta-D-galactopyranoside *CAS 95079-19-9* | AAT Bioquest [aatbio.com]
